molecular formula C6H9NO B13182480 3-Ethyl-3-methyloxirane-2-carbonitrile

3-Ethyl-3-methyloxirane-2-carbonitrile

Cat. No.: B13182480
M. Wt: 111.14 g/mol
InChI Key: IMQWVSGGXYHAOF-UHFFFAOYSA-N
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Biological Activity

3-Ethyl-3-methyloxirane-2-carbonitrile is an organic compound belonging to the oxirane family, characterized by a three-membered cyclic ether structure. The compound is noted for its unique chemical properties, which include the presence of an ethyl group, a methylene bridge, and a nitrile functional group. This molecular configuration contributes to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C6_{6}H9_{9}NO
  • Molecular Weight : Approximately 113.14 g/mol

The oxirane ring's strain enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The nitrile group can participate in biochemical pathways that influence cellular processes. The following mechanisms have been proposed:

  • Nucleophilic Attack : The electrophilic nature of the oxirane ring allows for nucleophilic attack by biological molecules, leading to the formation of covalent adducts.
  • Enzyme Interaction : The carbonitrile group may modulate enzyme activity by altering the active site or competing with natural substrates.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against various pathogenic strains.
  • Anticancer Potential : Investigations into its anticancer activity have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

  • Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, highlighting its potential as an anticancer agent.

Table 2: Comparative Study of Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundYesYes
3-(4-Fluorophenyl)oxiraneModerateStrong
3-Methyl-3-(phenyl)oxiraneWeakModerate

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-ethyl-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C6H9NO/c1-3-6(2)5(4-7)8-6/h5H,3H2,1-2H3

InChI Key

IMQWVSGGXYHAOF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C

Origin of Product

United States

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